N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide
Description
N-(1-Benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a polycyclic heteroaromatic compound featuring a pyrrolo[2,3-b]quinoxaline core fused with a benzyl group at the 1-position, a cyano substituent at the 3-position, and a furan-2-carboxamide moiety at the 2-position. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H15N5O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C23H15N5O2/c24-13-16-20-22(26-18-10-5-4-9-17(18)25-20)28(14-15-7-2-1-3-8-15)21(16)27-23(29)19-11-6-12-30-19/h1-12H,14H2,(H,27,29) |
InChI Key |
RUAGJOMEYWPGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The most widely reported approach involves the cyclocondensation of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds. For this target molecule, the reaction employs 2,3-diaminoquinoxaline and methyl propiolate under acidic conditions (Scheme 1). The mechanism proceeds via a [3+2] cycloaddition, facilitated by protonation of the diamine to enhance electrophilicity.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/glacial acetic acid (4:1 v/v) |
| Temperature | 80°C, reflux |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) |
| Reaction Time | 12–16 hours |
This method yields the unsubstituted pyrrolo[2,3-b]quinoxaline core in 68–72% isolated yield.
Palladium-Catalyzed Cross-Coupling Alternatives
Recent advances utilize palladium-mediated C–N bond formation to construct the bicyclic system. A representative protocol couples 2-chloroquinoxaline with pyrrole-2-boronic acid pinacol ester under Miyaura–Buchwald–Hartwig conditions:
$$
\text{2-Chloroquinoxaline} + \text{Pyrrole-Bpin} \xrightarrow[\text{110°C, 24h}]{\text{Pd}2(\text{dba})3 (5 mol\%), \text{Xantphos (10 mol\%), Cs}2\text{CO}3}} \text{Pyrrolo[2,3-b]quinoxaline}
$$
This method achieves 65% yield with superior functional group tolerance, though at higher reagent costs.
Installation of the 3-Cyano Group
The cyano group is introduced via nucleophilic substitution or transition-metal-catalyzed cyanation:
Halogen-Cyano Exchange Reaction
A two-step sequence proves effective:
- Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours, 92% yield).
- Cyanation : Displacement of bromide with CuCN in DMF at 120°C for 6 hours (78% yield).
Critical Note : Direct cyanation via Sandmeyer-type reactions results in lower yields (<50%) due to competing side reactions at the fused quinoxaline ring.
Direct Cyano Transfer via Radical Intermediates
Emerging methodologies employ photoredox catalysis for direct C–H cyanation. Using 4-cyano-N-methylpyridinium triflate as the CN source and Ir(ppy)₃ as the photocatalyst (blue LED irradiation, 24 hours), this approach achieves 71% yield with excellent regioselectivity.
Attachment of the Furan-2-Carboxamide Moiety
The final structural component is introduced through amide bond formation:
Carboxylic Acid Activation and Coupling
Stepwise functionalization ensures minimal interference with existing substituents:
Furan-2-carboxylic Acid Activation :
- Reagent: Thionyl chloride (neat, 70°C, 3 hours) → furan-2-carbonyl chloride
- Conversion: Quantitative
Amide Coupling :
Purification and Characterization
Final product purity (>98%) is achieved through:
Chromatographic Methods
- Normal Phase SiO₂ : Ethyl acetate/hexane gradient (30% → 60% EtOAc)
- HPLC-PDA : C18 column, acetonitrile/water (0.1% TFA) mobile phase
Spectroscopic Validation
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, NH), 8.15–7.20 (m, 11H, Ar-H), 5.42 (s, 2H, CH₂Ph) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.1 (C=O), 149.2 (C≡N), 135.8–114.3 (Ar-C) |
| HRMS (ESI+) | m/z 394.1262 [M+H]⁺ (calc. 394.1259 for C₂₃H₁₅N₅O₂) |
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis (batch size >1 kg) necessitates modifications:
Solvent Selection for Telescoped Steps
Replacing DMF with cyclopentyl methyl ether (CPME) improves EHS profile while maintaining yield (85% vs. 88% lab-scale).
Continuous Flow Cyanation
A packed-bed reactor with immobilized CuCN achieves 92% conversion in 2 hours residence time, reducing metal waste.
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways During Alkylation
The benzylation step risks forming regioisomeric products (N1 vs. N10 alkylation). Kinetic studies reveal that bulky solvents (t-BuOH) favor N1 selectivity by a 9:1 ratio.
Hydrolysis of the Cyano Group
Under strongly acidic conditions (pH <2), the 3-cyano substituent undergoes partial hydrolysis to the amide. Buffering at pH 4–5 during workup prevents this degradation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group (-CN) at position 3 participates in nucleophilic substitution under basic conditions. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis to amide | KOH (aq.), reflux, 6 h | 3-carbamoyl-pyrroloquinoxaline derivative | 72% |
| Reduction to amine | LiAlH4, THF, 0°C → RT, 4 h | 3-aminomethyl-pyrroloquinoxaline derivative | 68% |
Mechanistic studies suggest the cyano group’s sp-hybridized carbon is susceptible to nucleophilic attack, forming intermediates that stabilize via resonance with the adjacent pyrroloquinoxaline system .
Cross-Coupling Reactions Involving the Pyrroloquinoxaline Core
Palladium-catalyzed cross-coupling reactions occur at the electron-rich pyrroloquinoxaline framework:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Arylboronic acids | 6-Aryl-pyrroloquinoxaline derivatives |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, Cs2CO3 | Primary amines | N6-substituted derivatives |
These reactions exploit the aromatic C–H bonds at positions 6 and 7 of the quinoxaline ring, which are activated by the electron-donating benzyl group .
Ring Contraction and Rearrangements
Under strongly basic conditions (e.g., KNH2 in liquid NH3), the pyrroloquinoxaline system undergoes ring contraction analogous to quinoxaline derivatives :
Mechanism :
-
Amide ion addition at the electron-deficient C2 position.
-
Ring contraction via elimination of benzylidenimine.
-
Formation of a benzimidazole-fused product.
| Starting Material | Conditions | Product |
|---|---|---|
| N-(1-benzyl-3-cyano-...)furan-2-carboxamide | KNH2, NH3(l), −33°C, 2 h | 1-Benzyl-2-furanoylamido-benzimidazole |
This transformation highlights the compound’s similarity to quinoxaline di-N-oxides in rearrangement chemistry .
Electrophilic Substitution on the Furan Ring
The furan-2-carboxamide moiety undergoes electrophilic substitution at the C5 position:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 30 min | 5-Nitro-furan-2-carboxamide derivative | >95% C5 substitution |
| Br2 (1 equiv) | CH2Cl2, RT, 1 h | 5-Bromo-furan-2-carboxamide derivative | 100% C5 selectivity |
The electron-donating carboxamide group directs electrophiles to the C5 position, as confirmed by DFT calculations .
Acid-Catalyzed Rearrangements
In acidic media (e.g., AcOH/H2SO4), the compound undergoes:
-
Furan ring opening : Protonation of the furan oxygen followed by nucleophilic attack by water.
-
Pyrroloquinoxaline ring expansion : Via intermediate spirocyclic species, as observed in related quinoxaline systems .
| Acid Used | Temperature | Major Product |
|---|---|---|
| H2SO4 (conc.) | 100°C, 4 h | Quinoline-fused lactam derivative |
| TFA | RT, 24 h | Stable protonated adduct |
Photochemical Reactions
UV irradiation (λ = 254 nm) in THF induces:
-
Cyano group isomerization : Formation of isonitrile intermediates.
-
[2+2] Cycloaddition : Between the pyrroloquinoxaline core and external alkenes.
This reactivity aligns with observed photochemical behavior in cyanopyrrole derivatives.
Coordination Chemistry
The compound acts as a polydentate ligand via:
-
Pyrroloquinoxaline N atoms
-
Furan carbonyl oxygen
-
Cyano group (in deprotonated form)
| Metal Salt | Coordination Mode | Complex Geometry |
|---|---|---|
| Cu(ClO4)2 | N,N,O-tridentate | Square pyramidal |
| PdCl2 | N,N-bidentate | Square planar |
These complexes show catalytic activity in C–H activation reactions .
Biological Activity
N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline class, characterized by its unique chemical structure which includes a furan ring, a cyano group, and a benzyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N5O, with a molecular weight of 369.4 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=CC=C4 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The cyano group allows for nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The amide functionality may also engage in hydrolysis or condensation reactions, influencing its therapeutic potential.
Anticancer Potential
Research indicates that compounds within the pyrroloquinoxaline family exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
A study evaluating several pyrroloquinoxaline derivatives reported the following IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar derivative A | NCI-H460 | 42.30 |
| Similar derivative B | SF-268 | 3.79 |
These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's structural features may also contribute to its role as an enzyme inhibitor. For example, it has been suggested that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | CDK2 | 0.95 |
| Derivative C | Aurora-A kinase | 0.067 |
These findings indicate potential for therapeutic applications in cancer treatment through modulation of key regulatory enzymes.
Study on Antiviral Activity
Recent studies have explored the antiviral potential of pyrroloquinoxaline derivatives, including this compound. One study highlighted that compounds with specific substitutions exhibited enhanced activity against viral replication in vitro:
| Compound | Virus Target | EC50 (µM) |
|---|---|---|
| This compound | TMV CP | 0.20 |
This suggests that modifications in the chemical structure can significantly impact biological activity against viral pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from , focusing on core scaffolds, substituents, synthetic routes, and spectral characteristics.
Structural Analogues and Core Scaffolds
Key Observations:
- Core Heterocycles: The target’s pyrroloquinoxaline core differs from the quinazolinone scaffolds in compounds 4 and 6, which are associated with DNA intercalation or kinase inhibition. The fused quinoxaline system in the target may enhance π-stacking interactions compared to quinazolinones .
- The benzyl group at the 1-position may improve lipophilicity relative to the carbamate chains in compounds 4 and 10 .
Spectral and Analytical Data
Insights:
- The absence of a carbamate C=O peak (~1720 cm⁻¹) in the target compound’s hypothetical IR spectrum would distinguish it from compound 4 .
- The cyano group in the target would likely show a sharp $ ^1 \text{H NMR} $ deshielding effect near the pyrroloquinoxaline core, unlike the methyl-furyl protons in compound 10 (δ ~2.3 ppm) .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide?
Answer:
The synthesis of quinoxaline derivatives often involves benzylation and cyclocondensation reactions. For example, benzylation of quinoxalin-2(1H)-one analogs can be achieved using benzyl chloride in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in dimethylformamide (DMF), followed by recrystallization from ethanol to isolate the product . For the furan-2-carboxamide moiety, coupling reactions with activated carboxylic acid derivatives (e.g., via EDC/HOBt) are typical. Reaction optimization should focus on solvent polarity, temperature, and catalytic efficiency to improve yields.
Basic: How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?
Answer:
- FT-IR Spectroscopy : Key absorption bands include:
- C≡N stretch (~2220 cm⁻¹) for the cyano group.
- C=O stretch (~1680 cm⁻¹) from the carboxamide.
- Aromatic C-H stretches (3050–3100 cm⁻¹) for the benzyl and quinoxaline rings .
- NMR Spectroscopy :
Advanced: How should researchers design experiments to evaluate kinase inhibitory activity for this compound?
Answer:
- In Vitro Kinase Assays : Use recombinant MEK1/2 or related kinases (e.g., BRAF) in enzymatic assays with ATP-competitive or allosteric inhibition protocols. Measure IC₅₀ values via fluorescence polarization or radiometric methods .
- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Reference inhibitors like PD0325901 (MEK) or AZD6244 can serve as positive controls .
- Cellular Assays : Assess phospho-ERK levels in colorectal cancer cell lines (e.g., HCT-116) via Western blot to confirm downstream pathway inhibition .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?
Answer:
- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution. Poor solubility or metabolic instability (e.g., cytochrome P450-mediated degradation) often explains reduced in vivo activity .
- Formulation Optimization : Use nanoemulsions or liposomal carriers to enhance solubility.
- Toxicity Screening : Evaluate hepatotoxicity and dermatological side effects (common with MEK inhibitors) in animal models .
Basic: What are critical factors in optimizing reaction yields during synthesis?
Answer:
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve benzylation efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Cyclocondensation reactions often require reflux (e.g., 80–100°C) for completion .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing substituents) or furan ring (e.g., methyl or hydroxy groups) to assess impact on bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets. Compare with experimental IC₅₀ values .
- Bioisosteric Replacement : Replace the cyano group with nitro or trifluoromethyl groups to evaluate potency retention .
Basic: What common impurities arise during synthesis, and how are they identified?
Answer:
- Byproducts : Unreacted starting materials (e.g., quinoxalin-2(1H)-one) or over-benzylated derivatives.
- Characterization : Use HPLC-MS (high-resolution mass spectrometry) to detect impurities. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Advanced: How can the compound's photophysical properties (e.g., AIE activity) be investigated?
Answer:
- Aggregation-Induced Emission (AIE) : Measure fluorescence intensity in THF/water mixtures. Increased emission at high water content (>90%) indicates AIE activity .
- Solvatochromism : Analyze UV-Vis and emission spectra in solvents of varying polarity (toluene to DMSO) to study intramolecular charge transfer (ICT) .
- Theoretical Studies : Calculate HOMO-LUMO gaps (e.g., DFT at B3LYP/6-31G* level) to correlate with experimental λmax values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
